Desvenlafaxine Succinate
Overview
Description
Desvenlafaxine Succinate is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) that was approved for the treatment of major depressive disorder (MDD) in the United States in 2008 .
Synthesis Analysis
Desvenlafaxine has been prepared via two different routes. The first route involved simple demethylation of venlafaxine using L-selectride in dimethoxyethane giving desvenlafaxine as its free base in 91% yield. Compound was then recrystallized with succinic acid in acetone/water to give desvenlafaxine succinate in 86% yield .Molecular Structure Analysis
The molecular formula of Desvenlafaxine Succinate is C20H31NO6 . The structure, properties, spectra, suppliers and links for Desvenlafaxine succinate monohydrate can be found on ChemSpider .Chemical Reactions Analysis
Desvenlafaxine is the major metabolite of venlafaxine. It is a serotonin and norepinephrine reuptake inhibitor (SNRIs) and was approved by the Food and Drug Administration (FDA) in 2008 for the treatment of major depressive disorder (MDD) .Physical And Chemical Properties Analysis
Desvenlafaxine succinate is a solid and has a molecular weight of 381.47 g/mol . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .Scientific Research Applications
1. Biopredictive Dissolution Method Development
- Application Summary: This study aimed to develop a biopredictive dissolution method for desvenlafaxine ER tablets using design of experiments (DoE) and physiologically based biopharmaceutics modeling (PBBM) to address the challenge of developing generic drug products by reducing the risk of product failure in pivotal bioequivalence studies .
- Methods of Application: A PBBM was developed in GastroPlus® and combined with a Taguchi L9 design, to evaluate the impact of different drug products (Reference, Generic #1 and Generic #2) and dissolution test conditions on desvenlafaxine release .
- Results: The dissolution test conditions of 900 mL of 0.9% NaCl and paddle at 50 rpm with sinker showed to be biopredictive, as it was possible to demonstrate virtual bioequivalence for all products, despite their release-pattern differences .
2. In Vitro–In Vivo Correlation
- Application Summary: The objective of this study was to develop a dissolution test in order to establish an in vitro–in vivo correlation (IVIVC) model for desvenlafaxine succinate monohydrate (DVSM) extended release (ER) tablets .
- Methods of Application: The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .
- Results: The results showed that the percentage prediction error (%PE) value of Cmax was 7.63%. The observed low prediction error for Cmax demonstrated that the IVIVC model was valid for this parameter .
3. Drug–drug Interactions
- Application Summary: This research focused on the potential drug-drug interactions (DDIs) involving desvenlafaxine and opioids .
- Methods of Application: The study involved the analysis of the potential for pharmacokinetic (PK) and pharmacodynamic (PD) interactions between desvenlafaxine and various opioids .
- Results: Desvenlafaxine does not seem to interfere in a major way with the CYP-metabolizing pathway of opioids, unlike other antidepressants, thus possibly reducing the risk of PK interactions .
4. Synthesis Process Optimization
- Methods of Application: The synthesis involved benzyl protection of the phenolic hydroxyl group, cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and succinic acid salt formation from p-hydroxybenzene acetonitrile as a starting material .
- Results: The 5-step total yields of desvenlafaxine succinate monohydrate is 71.09%, and its crystal form has characteristic peaks at 5, 10, 21, and 26 min by XRD powder diffraction, which is consistent with the crystalline form I .
5. Carcinogenesis, Mutagenesis, Impairment of Fertility
- Application Summary: Desvenlafaxine succinate was administered by oral gavage to mice and rats for 2 years to study its potential carcinogenic, mutagenic, and fertility impairing effects .
- Methods of Application: The study involved the administration of desvenlafaxine succinate to mice and rats for a period of 2 years .
- Results: The study did not find an increase in the incidence of carcinogenesis, mutagenesis, or impairment of fertility .
6. Treatment of Major Depressive Disorder
- Application Summary: Desvenlafaxine Succinate is primarily used in the treatment of major depressive disorder (MDD). It works by increasing the amounts of serotonin and norepinephrine, natural substances in the brain that help maintain mental balance .
- Methods of Application: Desvenlafaxine Succinate is usually taken once a day with or without food. Dosage is based on the patient’s medical condition and response to treatment .
Safety And Hazards
Desvenlafaxine may cause serious side effects. Call your doctor at once if you have a seizure; easy bruising or bleeding (nosebleeds, bleeding gums), blood in your urine or stools, coughing up blood; blurred vision, eye pain or swelling, or seeing halos around lights; cough, chest discomfort, trouble breathing .
Future Directions
Desvenlafaxine is used to treat major depressive disorder and is also being developed for the treatment of moderate to severe vasomotor symptoms associated with menopause (i.e., hot flashes and night sweats) and is also in phase III clinical trials to study its effectiveness in treating fibromyalgia and neuropathic pain .
properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
Record name | O-Desmethylvenlafaxine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desvenlafaxine Succinate | |
CAS RN |
448904-47-0 | |
Record name | Desvenlafaxine succinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylvenlafaxine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.